![molecular formula C26H30ClNO2 B586147 Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt CAS No. 5635-70-1](/img/structure/B586147.png)
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt
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Overview
Description
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is typically used in the treatment of female infertility and is known to be a potent ovulatory stimulant . This compound is an impurity of Clomiphene .
Molecular Structure Analysis
The molecular formula of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is C26H29NO2•HCl . The molecular weight is 423.98 g/mol .Physical And Chemical Properties Analysis
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is known to be a white crystalline powder that is soluble in water and ethanol .Scientific Research Applications
Treatment of Female Infertility
This compound is typically used in the treatment of female infertility and is known to be a potent ovulatory stimulant . It works by blocking the estrogen receptors in the hypothalamus, which in turn stimulates the release of gonadotropin-releasing hormone (GnRH) and follicle-stimulating hormone (FSH). This leads to an increase in the production of ovarian follicles and ultimately improves the chances of ovulation .
Potential Treatment of Male Infertility
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt has also been studied for its potential use in the treatment of male infertility . However, more research is needed to fully understand its effectiveness in this area.
Potential Treatment of Gynecomastia
Gynecomastia, a condition characterized by enlargement of the gland tissue of the male breast, is another area where this compound has been studied for potential therapeutic use . Again, further research is required to establish its efficacy and safety in this context.
Potential Treatment of Breast Cancer
There is also interest in the potential application of this compound in the treatment of breast cancer . As a selective estrogen receptor modulator, it could potentially interfere with the growth of estrogen-dependent breast cancer cells. However, this is a relatively new area of research and more studies are needed to confirm these findings.
Use as an Impurity Reference Material
In addition to its therapeutic applications, Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is also used as an impurity reference material in pharmaceutical testing . This helps ensure the quality and safety of pharmaceutical products.
Use in Synthesis of Copolymers
The compound “2-[p-[2-(Diethylamino)ethoxy]phenyl]-2-phenylacetophenone Hydrochloride” has been used in the synthesis of copolymers, such as those of 2-hydroxy ethyl methacrylate (HEMA) and diethyl amino ethyl methacrylate (DEAEM) . These copolymers have shown good antibacterial activity, making them of interest in the development of antimicrobial materials .
Mechanism of Action
This compound works by blocking the estrogen receptors in the hypothalamus, which in turn stimulates the release of gonadotropin-releasing hormone (GnRH) and follicle-stimulating hormone (FSH). This leads to an increase in the production of ovarian follicles and ultimately improves the chances of ovulation .
properties
IUPAC Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRUBHFPWFPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747521 |
Source
|
Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt | |
CAS RN |
5635-70-1 |
Source
|
Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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